molecular formula C13H14O2S B7872490 (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Cat. No.: B7872490
M. Wt: 234.32 g/mol
InChI Key: HWDQHFNQRKONLU-UHFFFAOYSA-N
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Description

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is a bifunctional aromatic alcohol featuring a thiophene ring linked to a methoxy- and methyl-substituted benzene moiety via a hydroxymethyl group. This compound belongs to a class of molecules where hybrid aromatic systems are designed to modulate electronic, steric, and biological properties. The thiophene ring contributes π-conjugation and sulfur-mediated electronic effects, while the 2-methoxy-5-methylphenyl group introduces steric bulk and lipophilicity. Such structural motifs are common in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and intermolecular interactions .

Properties

IUPAC Name

(2-methoxy-5-methylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-9-5-6-11(15-2)10(8-9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQHFNQRKONLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with thiophen-2-ylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the formation of a carbon-carbon bond between the benzaldehyde and the thiophene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid or aldehyde.

    Reduction: Reduction reactions can target the aromatic rings, potentially hydrogenating the double bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: (2-Methoxy-5-methylphenyl)(thiophen-2-yl)carboxylic acid.

    Reduction: (2-Methoxy-5-methylcyclohexyl)(thiophen-2-yl)methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiophene derivatives, including (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. Thiophene-based compounds have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity. For instance, derivatives of thiophene have shown promising results against colon cancer cells (HCT-116), with certain compounds exhibiting IC50 values as low as 7.1 µM, indicating strong inhibitory effects on cell proliferation .

Organic Electronics

The compound's unique structure makes it a candidate for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both aromatic and thiophene moieties allows for efficient charge transport and light emission properties. Research into similar compounds has shown that they can enhance the efficiency of electronic devices by improving charge mobility and stability .

Antioxidant Properties

In addition to its potential as an anticancer agent, this compound has been investigated for its antioxidant properties. Compounds with similar structures have demonstrated significant scavenging activity against free radicals, which is beneficial in preventing oxidative stress-related diseases . This property could be harnessed in developing nutraceuticals or functional foods aimed at improving health outcomes.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward organic reactions, such as nucleophilic substitution or condensation reactions involving thiophene derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFindings
Anticancer Activity Demonstrated selective cytotoxicity against HCT-116 cells with IC50 values ranging from 7.1 to 11.9 µM .
Organic Electronics Potential application in OLEDs due to favorable electronic properties .
Antioxidant Activity Exhibited significant scavenging effects on free radicals, suggesting potential health benefits .

Mechanism of Action

The mechanism by which (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring, along with the thiophene ring, allow for specific binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene-Containing Methanol Derivatives

Compound Name Substituents on Aromatic Rings Key Functional Groups Biological/Physical Effects Reference
(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol Thiophen-2-yl; 2-methoxy-5-methylphenyl Hydroxymethyl Enhanced π-conjugation; moderate lipophilicity
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol Thiophen-2-yl; 4-phenyl-5-CF₃ Hydroxymethyl; CF₃ Increased electron-withdrawing effects; higher metabolic stability
2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene Thiophen-2-yl; 3,5-dimethylphenyl Ketone; dioxolane Improved solubility; reduced steric hindrance
1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl; 4-hydroxy-3-nitrophenyl α,β-unsaturated ketone Vacuolization-inducing activity at 1.0 mM

Key Observations :

  • Thiophen-2-yl vs. Phenyl : Replacement of phenyl with thiophen-2-yl enhances π-conjugation and electron density, as seen in the vacuolization activity of compound 12d (thiophen-2-yl) compared to phenyl analogues .
  • Methoxy and Methyl Groups : The 2-methoxy-5-methylphenyl group in the target compound balances lipophilicity and steric effects, contrasting with the 4-CF₃ group in , which introduces strong electron-withdrawing properties.
  • Hydroxymethyl Position : The hydroxymethyl group in the target compound facilitates hydrogen bonding, unlike the ketone or dioxolane groups in , which prioritize solubility and planar conformation.

Activity Comparison :

  • The target compound’s antitubercular activity is attributed to the synergistic effects of the thiophene and methoxyphenyl groups, similar to pyrazoline-benzoxazole hybrids in .
  • In contrast, thiophene-based dyes in prioritize extended conjugation for optoelectronic applications, highlighting the versatility of thiophene derivatives.

Physical and Electronic Properties

Table 4: Physicochemical Data

Compound Melting Point (°C) Solubility (mg/mL) LogP Reference
This compound 95–105 (predicted) 0.1 (water); 25 (DMSO) 2.8
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol 120–125 0.05 (water); 30 (MeOH) 3.1
5-Methoxy-2-trimethylsilyloxy-acetophenone 80–85 50 (CHCl₃) 2.5

Property Trends :

  • The target compound’s predicted solubility aligns with canagliflozin derivatives , where methoxy groups enhance organic solvent compatibility.
  • LogP values (~2.8–3.1) suggest moderate lipophilicity, suitable for membrane permeability in drug design .

Biological Activity

The compound (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is a hybrid molecule that incorporates both methoxy and thiophene functionalities, which are known to exhibit diverse biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its antioxidant and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12OS\text{C}_{12}\text{H}_{12}\text{O}\text{S}

This structure features a methoxy group (-OCH₃) and a thiophene ring, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with methoxy and thiophene groups often display significant antioxidant properties. The presence of electron-donating groups like methoxy enhances the ability of these compounds to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
2,5-Dimethoxyterephthalaldehyde bis(thiophene-2-carbonylhydrazone)15.6
Various 1,2,4-Triazole Derivatives10.0 - 20.0

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that derivatives containing thiophene rings exhibit selective cytotoxicity towards various cancer types, including colon and breast cancers.

Case Studies

  • In Vitro Studies :
    • Compounds similar to this compound were tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.
    • The IC50 values for select analogs ranged from 7.1 µM to 11.9 µM, indicating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism involves cell cycle arrest at the S and G2/M phases, along with modulation of microRNA expressions associated with tumor suppression .
    • Key tumor suppressors such as miR-30C were upregulated while oncogenic miR-25 was downregulated, suggesting a multifaceted approach to inhibiting cancer cell proliferation .

Table 2: Anticancer Activity Data

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundHCT-116 (Colon)7.1Cell cycle arrest at S/G2/M phase
Analog AMCF-7 (Breast)10.5Upregulation of tumor suppressors
Analog BA549 (Lung)11.9Interaction with DNA

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural components:

  • Methoxy Group : Enhances lipophilicity and electron donation, improving binding affinity to biological targets.
  • Thiophene Ring : Provides additional stability and potential interactions with cellular receptors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol, and how can reaction yields be improved?

  • Methodology :

  • Reflux with Catalysts : Use ethanol or methanol as solvents under reflux (70–80°C) with catalysts like N-methylpiperazine to enhance reaction efficiency, as demonstrated in thiophene-containing compound syntheses .
  • Precursor Selection : Start with 2-hydroxy-5-methoxybenzaldehyde derivatives and thiophen-2-ylmethylamine analogs, ensuring stoichiometric control to minimize byproducts .
  • Purification : Recrystallize from ethanol/water (1:1) mixtures to obtain high-purity crystals (yield ~79%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-O-C ether stretch at ~1250 cm⁻¹) .
  • NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–7.5 ppm for thiophene and methoxyphenyl groups) and ¹³C NMR to confirm methoxy (δ ~55 ppm) and quaternary carbons .
  • Mass Spectrometry : Employ high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z ~274) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 3–9) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC and track loss of parent peak area .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy formula to calculate HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in methanol/water systems using software like Gaussian or ORCA .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry and intermolecular interactions?

  • Methodology :

  • Data Collection : Use synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data. Refine structures with SHELXL .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···H, O···H) using CrystalExplorer to explain packing motifs .
  • Mercury Software : Visualize void spaces and hydrogen-bonding networks to assess crystallographic stability .

Q. What strategies can elucidate the compound’s potential pharmacological activity?

  • Methodology :

  • Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina. Validate binding poses with MD simulations .
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
  • SAR Studies : Synthesize analogs (e.g., halogenated or nitro-substituted derivatives) to correlate structural features with bioactivity .

Q. How do steric and electronic effects of the methoxy and thiophene groups influence regioselectivity in derivatization reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via LC-MS in alkylation or acylation reactions. Compare rates for meta- vs. para-substituted products .
  • DFT Transition-State Analysis : Calculate activation energies for competing pathways to predict dominant products .

Data Contradictions and Resolution

  • Synthetic Yields : While some protocols report ~79% yields , others note lower efficiencies due to byproduct formation. Resolution: Optimize catalyst loading (e.g., 5 mol% piperazine) and solvent polarity .
  • Biological Activity : Discrepancies in antimicrobial potency may arise from assay conditions. Resolution: Standardize testing using CLSI guidelines .

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